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molecular formula C10H9NO B167852 3-Methylquinoline N-oxide CAS No. 1873-55-8

3-Methylquinoline N-oxide

Cat. No. B167852
M. Wt: 159.18 g/mol
InChI Key: CBGUMTBCWWMBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927577B2

Procedure details

3-Methylquinoline (30.0 mL, 224 mmol) was dissolved in acetic acid (85 mL), and 30% aqueous hydrogen peroxide (30.4 mL) was added. The reaction was stirred at 80° C. for 16 h before cooling in an ice bath. 10% aq Na2SO3 (199 mL, 0.5 equiv) was added followed by sodium iodide (2.358 g, 0.05 equiv). This mixture was stirred for 5 min. A peroxide test strip indicated no peroxide remaining. 5N aq NaOH was then added, keeping the internal temperature below 24° C. A dark color formed, indicating that the solution was basic (tested as pH 10). The solution was extracted with four portions of dichloromethane. The combined organics were dried over MgSO4 and filtered, and the filtrate was concentrated under reduced pressure. Purification by silica gel flash chromatography (methanol/ethyl acetate) gave 3-methylquinoline 1-oxide (Intermediate 3, 32.09 g) as a yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.69 (d, J=8.8 Hz, 1H), 8.42 (s, 1H), 7.77 (d, J=8.2 Hz, 1H), 7.68 (td, J=7.8, 1.1 Hz, 1H), 7.56-7.63 (m, 1H), 7.52 (s, 1H), 2.45 (s, 3H); MS (M+1): 160.2.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
30.4 mL
Type
reactant
Reaction Step Two
Quantity
199 mL
Type
reactant
Reaction Step Three
Quantity
2.358 g
Type
reactant
Reaction Step Four
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.OO.[O-:14]S([O-])=O.[Na+].[Na+].[I-].[Na+].[OH-].[Na+]>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[N+:4]([O-:14])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2 |f:2.3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CC=1C=NC2=CC=CC=C2C1
Name
Quantity
85 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30.4 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
199 mL
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]
Step Four
Name
Quantity
2.358 g
Type
reactant
Smiles
[I-].[Na+]
Step Five
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 80° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling in an ice bath
STIRRING
Type
STIRRING
Details
This mixture was stirred for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the internal temperature below 24° C
CUSTOM
Type
CUSTOM
Details
A dark color formed
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with four portions of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (methanol/ethyl acetate)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C=[N+](C2=CC=CC=C2C1)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 32.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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